

# An In-depth Technical Guide to 6-Fluorescein Phosphoramidite

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## Compound of Interest

Compound Name: 6-Fluorescein Phosphoramidite

Cat. No.: B607415

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **6-Fluorescein Phosphoramidite** (6-FAM), a key reagent for introducing the fluorescein fluorophore into synthetic oligonucleotides.

Fluorescein is one of the most widely used fluorescent dyes for labeling biomolecules due to its high quantum yield and compatibility with common fluorescence detection instrumentation. This document details its chemical structure, physicochemical properties, and the methodologies for its incorporation into oligonucleotides.

## Core Chemical Structure and Properties

**6-Fluorescein Phosphoramidite** is derived from the single isomer 6-carboxyfluorescein.<sup>[1][2]</sup> The phosphoramidite functional group enables its efficient coupling to the 5'-hydroxyl of a growing oligonucleotide chain during solid-phase synthesis.<sup>[3]</sup> The fluorescein moiety is protected with pivaloyl groups to prevent side reactions during the synthesis, and these are removed during the final deprotection step.<sup>[4]</sup>

Below is a diagram representing the chemical structure of 6-Fluorescein CE-Phosphoramidite.

Chemical structure of **6-Fluorescein Phosphoramidite**.

## Quantitative Data

The photophysical and chemical properties of **6-Fluorescein Phosphoramidite** are summarized in the table below. These properties are crucial for designing and interpreting

fluorescence-based assays.

Property	Value	Reference(s)
Molecular Formula	C46H58N3O10P	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	~844 g/mol	<a href="#">[7]</a>
CAS Number	204697-37-0	<a href="#">[5]</a> <a href="#">[7]</a>
Excitation Maximum ( $\lambda_{ex}$ )	~492 nm	<a href="#">[7]</a>
Emission Maximum ( $\lambda_{em}$ )	~517 nm	<a href="#">[7]</a> <a href="#">[8]</a>
Extinction Coefficient	~74,000 L·mol <sup>-1</sup> ·cm <sup>-1</sup> at $\lambda_{ex}$	<a href="#">[7]</a>
Fluorescence Quantum Yield	~0.93	<a href="#">[7]</a>
Purity	High isomeric purity single isomer	<a href="#">[7]</a>
Solubility	Acetonitrile, Dichloromethane (DCM)	<a href="#">[7]</a>
Storage Conditions	-20°C in the dark, desiccated	<a href="#">[7]</a> <a href="#">[8]</a>

## Experimental Protocols

The primary application of **6-Fluorescein Phosphoramidite** is the labeling of oligonucleotides at the 5'-terminus during automated solid-phase synthesis.

### 5'-Labeling of Oligonucleotides

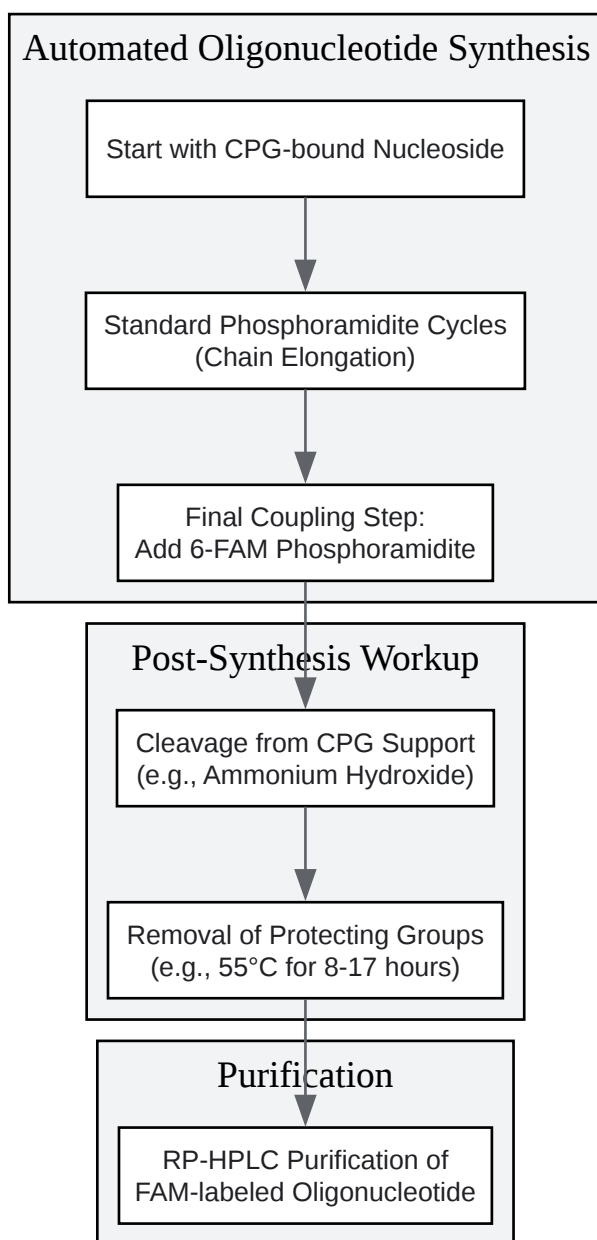
This protocol outlines the general steps for incorporating 6-FAM at the 5'-end of an oligonucleotide using a standard automated DNA synthesizer.

Materials:

- **6-Fluorescein Phosphoramidite**
- Anhydrous acetonitrile

- Standard DNA synthesis reagents (activator, capping reagents, oxidizer)
- Controlled Pore Glass (CPG) solid support with the initial nucleoside
- Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Workflow:



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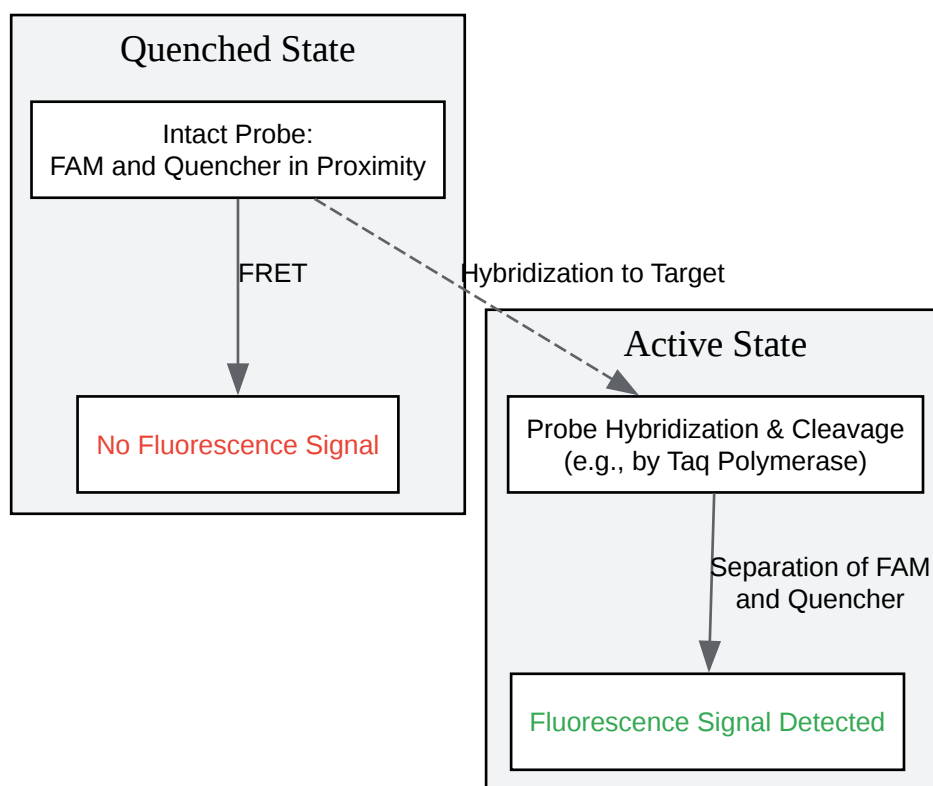
### Workflow for 5'-labeling of oligonucleotides with 6-FAM.

#### Methodology:

- **Oligonucleotide Synthesis:** The desired oligonucleotide sequence is synthesized on a solid support using standard phosphoramidite chemistry.
- **Final Coupling Step:** In the final synthesis cycle, **6-Fluorescein Phosphoramidite** is coupled to the 5'-hydroxyl of the oligonucleotide. The coupling time for the fluorescein phosphoramidite may be extended to 15 minutes to ensure high efficiency.<sup>[9]</sup>
- **Cleavage and Deprotection:** After synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using concentrated ammonium hydroxide.<sup>[9]</sup> This step is typically carried out at 55°C for 8-17 hours.<sup>[9][10]</sup> While AMA (Ammonium hydroxide/40% Methylamine) can be used, it may cause a small amount of degradation to the fluorescein dye.<sup>[2]</sup>
- **Purification:** The resulting 5'-FAM-labeled oligonucleotide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

## Signaling Pathway Considerations in Probe Design

6-FAM labeled oligonucleotides are frequently used as probes in techniques like quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH). In many of these applications, the fluorescence of FAM is quenched by a nearby quencher molecule. The signaling mechanism relies on the separation of the fluorophore and quencher.



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Signaling pathway for a 5'-nuclease (TaqMan) probe.

In this example of a 5'-nuclease assay, the probe is intact, and the fluorescence of FAM is quenched. Upon hybridization to the target sequence, the 5'-3' exonuclease activity of the DNA polymerase cleaves the probe, separating the FAM fluorophore from the quencher and leading to an increase in fluorescence. The fluorescence of FAM can be effectively quenched by quenchers such as BHQ-1.[1][11]

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